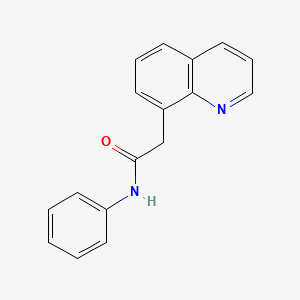
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide, also known as TAK-659, is a small-molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound selectively targets the B-cell receptor (BCR) pathway, which is essential for the survival and proliferation of malignant B-cells.
作用机制
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide selectively targets the BCR pathway, which is essential for the survival and proliferation of malignant B-cells. Specifically, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the BCR pathway. By doing so, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide blocks the downstream signaling events that promote the growth and survival of malignant B-cells.
Biochemical and physiological effects:
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to induce apoptosis (programmed cell death) in malignant B-cells, both in vitro and in vivo. Moreover, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been found to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of cancer. In addition, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to modulate the immune system, by enhancing the activity of natural killer cells and T-cells.
实验室实验的优点和局限性
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide is a highly selective and potent inhibitor of BTK, making it a valuable tool for studying the BCR pathway in cancer. Moreover, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to have a favorable toxicity profile, with no significant adverse effects observed in preclinical studies. However, the efficacy of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide may vary depending on the type of cancer and the genetic background of the cancer cells. Therefore, it is important to carefully select the appropriate experimental models and conditions for studying 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide.
未来方向
There are several future directions for the research and development of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide. First, clinical trials are ongoing to evaluate the safety and efficacy of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide in patients with various types of cancer. Second, there is a need to identify biomarkers that can predict the response to 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide and to develop companion diagnostics for patient selection. Third, there is a need to investigate the potential synergy between 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide and other cancer therapies, such as immunotherapy and targeted therapy. Finally, there is a need to explore the mechanism of resistance to 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide and to develop strategies to overcome it.
合成方法
The synthesis of 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide involves several steps, starting from the reaction of 2-chloro-6-fluorobenzamide with 3-ethynylaniline in the presence of a palladium catalyst. This reaction yields the intermediate product, which is then subjected to further reactions to obtain 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
科学研究应用
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been shown to inhibit the growth and survival of malignant B-cells, both in vitro and in vivo. Moreover, 2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
属性
IUPAC Name |
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO/c1-2-10-5-3-6-11(9-10)18-15(19)14-12(16)7-4-8-13(14)17/h1,3-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMBGJAQBJLLTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-ethynylphenyl)-6-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)







![2,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7474249.png)



![1,3,5-trimethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7474294.png)
